![molecular formula C9H8BrNO B3037791 (2-Bromo-4-methylphenoxy)acetonitrile CAS No. 60758-92-1](/img/structure/B3037791.png)
(2-Bromo-4-methylphenoxy)acetonitrile
Overview
Description
“(2-Bromo-4-methylphenoxy)acetonitrile” is a chemical compound with the molecular formula C9H8BrNO . It is used in research and development .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . A specific synthetic method for a related compound, 2-bromine-4-methylphenol, involves the paracresol continuous bromination method .Molecular Structure Analysis
The molecular weight of “(2-Bromo-4-methylphenoxy)acetonitrile” is 226.07 . The molecular structure can be represented as BrC9H8NO .Scientific Research Applications
Organic Synthesis
Conversion Reactions: In recent decades, researchers have explored the conversion reactions of acetonitrile as a building block. These reactions involve transforming acetonitrile into valuable products. Notably, the compound’s good conductivity and environmentally friendly features make it a powerful tool for synthesizing nitrogen-containing compounds or nitrile-containing compounds .
Electrochemical Conversions: Acetonitrile is well suited for use as a solvent and reactant in electrochemical reactions. Its unique properties, including high relative permittivity and faint acidity, contribute to its effectiveness in these processes. Researchers have harnessed acetonitrile’s electrochemical properties to synthesize diverse compounds .
Cyanomethylation
(2-Bromo-4-methylphenoxy)acetonitrile: plays a crucial role in cyanomethylation reactions. By acting as a synthon, it contributes to the introduction of cyano groups into various organic molecules. These reactions are valuable for creating functionalized compounds with specific properties .
Synthesis of Tetrasubstituted Olefins
Researchers have explored the use of (2-Bromo-4-methylphenoxy)acetonitrile in the synthesis of tetrasubstituted olefins. These compounds find applications in materials science, pharmaceuticals, and agrochemicals. The compound’s reactivity allows for efficient construction of complex olefinic structures .
Heterocyclic Chemistry
Acetonitrile, including its brominated derivative, is a versatile building block in heterocyclic chemistry. It participates in the synthesis of various heterocycles, such as pyridines, pyrimidines, and imidazoles. These heterocyclic compounds have diverse applications, including drug discovery and materials science .
Amidation Reactions
The compound’s nitrile group enables amidation reactions, where it reacts with amines to form amides. Amidation is a fundamental process in organic chemistry, and (2-Bromo-4-methylphenoxy)acetonitrile contributes to this field .
Availability and Sourcing
For researchers interested in working with (2-Bromo-4-methylphenoxy)acetonitrile , it is available from suppliers such as ChemScene LLC . The compound’s formula is C9H8BrNO, with a molecular weight of 226.07 g/mol . It can be used as a starting material for various synthetic endeavors.
Safety and Hazards
properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)acetonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-7-2-3-9(8(10)6-7)12-5-4-11/h2-3,6H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEQSGIKVPOAMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC#N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4-methylphenoxy)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.